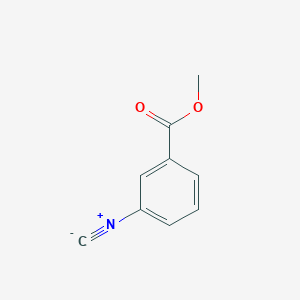

Methyl 3-isocyanobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-isocyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8-5-3-4-7(6-8)9(11)12-2/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRYLFWHIMKNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Isocyanobenzoate and Its Analogues

Established Synthetic Pathways to Aryl Isocyanides

The creation of aryl isocyanides is primarily accomplished through a few key chemical transformations. The dehydration of formamides stands out as the most common method, though alternative routes from different starting materials have been developed to address the limitations of classical approaches.

Dehydration of Formamides

The most widely utilized method for synthesizing aryl isocyanides is the dehydration of N-arylformamides. d-nb.info This reaction typically employs a dehydrating agent to remove a water molecule from the formamide (B127407) group, resulting in the corresponding isocyanide. A frequently used and effective reagent for this process is phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) (NEt₃) or pyridine. nih.govnih.gov The base plays a critical role in neutralizing the hydrochloric acid that is generated as a byproduct of the reaction.

A well-known alternative to the traditional POCl₃ method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) in the presence of triethylamine. This system provides a mild and efficient pathway for the synthesis of various aryl isocyanides from their corresponding formamides.

Alternative Precursor Routes

While the dehydration of formamides is a reliable method, alternative synthetic pathways have been explored to accommodate substrates that may be sensitive to the conditions of formamide dehydration or when the formamide precursor is not easily accessible. d-nb.info

One significant alternative is the reaction of primary amines with dichlorocarbene, a method known as the carbylamine reaction or Hofmann isocyanide synthesis. d-nb.info Dichlorocarbene can be generated in situ from chloroform (B151607) and a strong base, such as sodium hydroxide, often using a phase-transfer catalyst in a two-phase system. This method is particularly useful for synthesizing a broad range of isocyanides from primary amines.

Other approaches include the reduction of isocyanates and the reaction of organolithium compounds with specific isocyanates. Furthermore, palladium-catalyzed isocyanation of aryl halides and triflates has become a powerful tool for aryl isocyanide synthesis, offering a direct route from readily available starting materials.

Functional Group Compatibility in Synthesis

A crucial aspect in the synthesis of complex molecules like methyl 3-isocyanobenzoate is the compatibility of the reaction conditions with other functional groups within the molecule. The ester group in this compound is generally stable under the conditions used for formamide dehydration with POCl₃ or in the Appel reaction.

However, strongly acidic or basic conditions can lead to the hydrolysis of the ester. Therefore, the careful selection of reagents and precise control of reaction conditions are essential. For instance, using a non-nucleophilic base such as diisopropylethylamine (DIPEA) can be more advantageous than more nucleophilic bases that might react with the ester functionality.

The presence of other sensitive functional groups on the aromatic ring would require careful consideration of the synthetic route. For example, groups that are sensitive to strong bases, such as certain protecting groups, may not be compatible with the Hofmann isocyanide synthesis. In such cases, the milder conditions of the Appel reaction or palladium-catalyzed methods would be more appropriate. d-nb.info

Optimization of Synthetic Conditions for this compound Production

Optimizing synthetic conditions is vital for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of dehydrating agent, base, solvent, reaction temperature, and reaction time. scispace.comscielo.brsciencepg.com

For the dehydration of the corresponding N-(3-(methoxycarbonyl)phenyl)formamide, a systematic approach might involve screening various dehydrating agents, as illustrated in the table below.

| Dehydrating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| POCl₃ | Triethylamine | Dichloromethane | 0 to rt | High |

| SOCl₂ | Pyridine | Toluene | 70 | Moderate |

| PPh₃/CCl₄ | Triethylamine | Dichloromethane | rt | High |

| TsCl | Pyridine | Chloroform | 60 | Moderate |

Note: "rt" denotes room temperature. This table is illustrative and based on general knowledge of isocyanide synthesis.

The molar ratio of the reagents is another critical factor. An excess of the dehydrating agent and base is often employed to ensure the complete conversion of the formamide. However, a large excess can lead to side reactions and complicate the purification process. The reaction temperature is also carefully controlled; many dehydration reactions are initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to manage the reaction rate and minimize the formation of byproducts. nih.gov

Purification and Characterization Methodologies (excluding basic identification data)

The purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts. Column chromatography on silica (B1680970) gel is a standard and effective method for purifying isocyanides. researchgate.net The choice of the eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is optimized to achieve a good separation of the desired product from impurities.

Beyond basic identification, advanced characterization techniques are used to confirm the structure and purity of the final product. High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the ¹³C NMR spectrum of an isocyanide, the isocyano carbon typically appears in a characteristic region of the spectrum, generally between 156-170 ppm. scripps.edu Infrared (IR) spectroscopy is also highly informative; the isocyanide group exhibits a strong and characteristic stretching vibration (ν(N≡C)) typically in the range of 2150-2110 cm⁻¹. scripps.edu The exact position of this band can offer insights into the electronic environment of the isocyanide group.

To assess the purity of the synthesized compound, quantitative methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are often utilized. These techniques can separate the target compound from even minor impurities, allowing for an accurate determination of its purity.

Methyl 3 Isocyanobenzoate in Multicomponent Reactions Mcrs

The Ugi Reaction and its Derivatives

The Ugi reaction is a four-component reaction (4CR) that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like bis-amide product. mdpi.comnih.gov This reaction is renowned for its high atom economy and its ability to rapidly generate molecular diversity from simple starting materials. nih.gov

Methyl 3-isocyanobenzoate can be effectively employed as the isocyanide component in variations of the Ugi reaction. Its participation allows for the incorporation of a benzoate (B1203000) moiety into the final product scaffold, which can be useful for modulating the physicochemical properties of the target molecule or for serving as a handle for subsequent chemical modifications.

A significant application of this compound is in a four-center, three-component Ugi-type reaction for the synthesis of chiral N-substituted 1,2-diazetidin-3-ones. thieme-connect.de In this transformation, an enantiomerically pure and unprotected chiral α-hydrazino acid acts as a bifunctional component, providing both the amine and carboxylic acid functionalities required for the Ugi reaction. nih.gov

The reaction proceeds between an α-hydrazino acid, a carbonyl compound (aldehyde or ketone), and this compound. This process has been shown to be a simple, mild, and efficient one-step method for creating structurally diverse chiral 1,2-diazetidin-3-ones. thieme-connect.de For instance, the reaction involving an α-hydrazino acid, cyclohexanone, and this compound afforded the corresponding 1,2-diazetidin-3-one product in an excellent yield of 89%. thieme-connect.de

| Carbonyl Component | Isocyanide Component | Product | Yield (%) |

| Cyclohexanone | This compound | (S)-1-(1-((3-(methoxycarbonyl)phenyl)carbamoyl)cyclohexyl)-3-phenyl-1,2-diazetidin-3-one | 89 |

| Acetone (B3395972) | This compound | (S)-N-(3-(methoxycarbonyl)phenyl)-2-(4-oxo-3-phenyl-1,2-diazetidin-1-yl)-2-methylpropanamide | 78 |

| Benzaldehyde (B42025) | This compound | (S)-2-((3-(methoxycarbonyl)phenyl)amino)-2-oxo-1-phenylethyl)-3-phenyl-1,2-diazetidin-3-one | 54 |

| Butyraldehyde (B50154) | This compound | (S)-1-(1-((3-(methoxycarbonyl)phenyl)amino)-1-oxobutan-2-yl)-3-phenyl-1,2-diazetidin-3-one | 76 |

This table presents selected yields from the Ugi-type reaction of an α-hydrazino acid, various carbonyl compounds, and this compound to form 1,2-diazetidin-3-ones. Data sourced from thieme-connect.de.

The Ugi cyclization reaction to form 1,2-diazetidin-3-ones demonstrates good substrate scope and functional group tolerance, particularly with respect to the carbonyl component. thieme-connect.de this compound has proven to be a reactive isocyanide partner in these transformations.

The reaction accommodates various types of carbonyl compounds:

Cyclic and Acyclic Ketones: Both cyclic ketones, such as cyclohexanone, and simple acyclic ketones like acetone react efficiently, providing the corresponding products in high yields (89% and 78%, respectively). thieme-connect.de However, it has been noted that for dialkyl ketones, product formation tends to decrease as steric hindrance increases. thieme-connect.de

Aliphatic and Aromatic Aldehydes: The reaction is also compatible with aldehydes. Aliphatic aldehydes like butyraldehyde perform efficiently, yielding the product in 76% yield. thieme-connect.de Aromatic aldehydes such as benzaldehyde are also tolerated, though they may show reduced reactivity, affording the product in a 54% yield. thieme-connect.de

This demonstrates that this compound is a versatile isocyanide component, compatible with a range of carbonyl substrates under these Ugi cyclization conditions. The reaction's success is facilitated by using solvents like hexafluoro-isopropanol (HFIP), which has been identified as crucial for generating the 1,2-diazetidin-3-one core. nih.gov

Controlling the stereochemical outcome is a critical challenge in multicomponent reactions. nih.gov In the Ugi-type synthesis of 1,2-diazetidin-3-ones, stereocontrol is achieved by using enantiomerically pure chiral α-hydrazino acids as the starting material. nih.govthieme-connect.de The chirality of the resulting N-substituted 1,2-diazetidin-3-one products is dictated by the stereocenter of the initial α-hydrazino acid. This suggests that the reaction proceeds with a high degree of stereochemical retention, effectively transferring the chirality from the starting material to the complex product scaffold. While the general stereochemical outcomes of Ugi reactions can be complex and depend on the specific substrates and conditions, in this specific cyclization, the use of a chiral bifunctional component provides a reliable method for producing enantiomerically enriched products. mdpi.comnih.gov

The Passerini reaction is another fundamental isocyanide-based MCR, first reported in 1921. wikipedia.org It is a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide, which yields an α-acyloxy amide. wikipedia.orgorganicreactions.org The reaction is believed to proceed through a cyclic transition state, especially in aprotic solvents, and is highly valued for its ability to generate functionalized scaffolds from readily available starting materials. wikipedia.org

While the Passerini reaction is broadly applicable to a wide range of isocyanides, specific studies detailing the reactivity, substrate scope, or yields for reactions explicitly employing this compound were not prominent in the reviewed scientific literature.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component condensation that synthesizes fused 3-aminoimidazole derivatives, such as imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net The reaction typically involves an amidine-containing (hetero)aromatic amine, an aldehyde, and an isocyanide, often in the presence of an acid catalyst like scandium(III) triflate. researchgate.netbeilstein-journals.org The GBB reaction is a powerful tool for the combinatorial synthesis of heterocyclic compound libraries. organic-chemistry.org

Despite the versatility of the GBB reaction, specific examples or dedicated studies investigating the use of this compound as the isocyanide component were not identified in the surveyed literature. Research in this area often utilizes other isocyanides, such as tert-butyl isocyanide or methyl isocyanoacetate, as model substrates. beilstein-journals.orgscielo.br

This compound as the Isocyanide Component in Ugi Reactions

Other Isocyanide-Based Multicomponent Transformations

Beyond the well-known Passerini and Ugi reactions, isocyanides can participate in a variety of other transformations, including cycloadditions and conjugate additions.

[3+2] Cycloadditions

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. mdpi.com This reaction typically involves a 1,3-dipole reacting with a dipolarophile. mdpi.com In the context of multicomponent reactions, an isocyanide can react with a 1,3-dipolar species, such as a nitrone or an azomethine ylide, which is generated in situ. For instance, the reaction of an aldehyde, an amino acid, and a dipolarophile can generate an azomethine ylide that then undergoes a [3+2] cycloaddition. nih.gov These reactions are highly valuable for synthesizing libraries of complex molecules like pyrrolidines and isoxazolidines. osaka-u.ac.jponcologyradiotherapy.com

However, specific, documented examples of this compound being utilized as a component in a multicomponent [3+2] cycloaddition reaction are not readily found in a survey of the current chemical literature. Research in this area tends to focus on other classes of isocyanides or different reaction setups.

Conjugate Additions

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. byjus.comlibretexts.org This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds. In a multicomponent context, a nucleophile can be generated in situ and added to a Michael acceptor. While isocyanides themselves are not typical nucleophiles for Michael additions, related chemistries exist. For example, conjugate additions of various organometallic nucleophiles to alkenyl isocyanides have been developed, which serve to create more complex isocyanide building blocks. nih.gov

As with cycloadditions, specific examples detailing the role of this compound as a reactant in a multicomponent conjugate addition process are scarce in published research.

Mechanistic Elucidation of MCRs Involving this compound

The mechanism of any chemical reaction describes the detailed, step-by-step sequence of bond-breaking and bond-forming events. It involves understanding the various reaction pathways, the intermediates formed, and the high-energy transition states that connect them.

Proposed Reaction Pathways

For isocyanide-based MCRs, a common mechanistic feature is the initial attack of the nucleophilic isocyanide carbon on an electrophilic species, such as a protonated imine (in the Ugi reaction) or a carbonyl group (in the Passerini reaction). This attack typically generates a highly reactive nitrilium ion intermediate . mdpi.com This intermediate is then trapped by a nucleophile present in the reaction mixture. In a hypothetical multicomponent [3+2] cycloaddition or conjugate addition involving this compound, a plausible pathway would likely still proceed through the formation of such a nitrilium species, which would then be intercepted by the 1,3-dipole or the enolate, respectively. The specific pathway would be highly dependent on the reactants and catalysts employed.

Applications of Methyl 3 Isocyanobenzoate in Heterocyclic Synthesis

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

Beyond nitrogen heterocycles, Methyl 3-isocyanobenzoate can be employed in the synthesis of rings containing oxygen or sulfur. For example, the reaction of isocyanates with 1,2-diols or 1,2-dithiols can lead to the formation of cyclic carbamates or thiocarbamates. These reactions often proceed through the formation of a linear adduct followed by an intramolecular cyclization. The resulting heterocycles, bearing the 3-(methoxycarbonyl)phenyl group, can be of interest in materials science and medicinal chemistry.

Construction of Fused and Bridged Ring Systems

The reactivity of this compound also extends to the synthesis of more complex fused and bridged heterocyclic systems. In reactions with dienes (Diels-Alder type reactions) or with substrates capable of undergoing tandem or cascade reactions, the isocyanate group can participate in the formation of multiple rings in a single synthetic operation. For instance, an intramolecular reaction where another reactive group is present on the same molecule as the isocyanate can lead to the formation of a fused ring system. The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Regioselectivity and Chemoselectivity in Heterocycle Formation

The isocyanide functional group is a versatile tool in the synthesis of heterocyclic compounds, primarily due to its ability to participate in a variety of cycloaddition and multicomponent reactions. The regioselectivity and chemoselectivity of these reactions involving this compound are critical factors that dictate the structure of the resulting heterocyclic products. These selective processes are influenced by the electronic and steric properties of the isocyanide, as well as the nature of the other reactants and the reaction conditions.

In the context of heterocyclic synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over others. This is particularly relevant in cycloaddition reactions where the isocyanide can add to an unsymmetrical reactant in different orientations. For instance, in [3+2] cycloaddition reactions with 1,3-dipoles, the isocyanide can yield two different regioisomeric five-membered rings.

Chemoselectivity , on the other hand, describes the preferential reaction of one functional group over another within a molecule. In multicomponent reactions, where several reactants are combined in a single step, the isocyanide must compete with other functional groups for reaction at the various electrophilic and nucleophilic sites present in the reaction mixture. The inherent reactivity of the isocyanide carbon, which can exhibit both nucleophilic and electrophilic character, plays a crucial role in determining the chemoselectivity of these transformations.

The electron-withdrawing nature of the meta-substituted methyl ester group in this compound is expected to influence both the regiochemical and chemochemical outcomes of its reactions. This substituent can modulate the electron density of the isocyanide carbon and the aromatic ring, thereby affecting its reactivity towards various reaction partners.

Regioselectivity in [3+2] Cycloaddition Reactions

One of the most common applications of isocyanides in heterocyclic synthesis is their participation in [3+2] cycloaddition reactions. A notable example is the reaction with azides to form tetrazoles. In the case of an unsymmetrical aryl isocyanide like this compound, the cycloaddition with an organic azide can theoretically lead to two different regioisomers: a 1,5-disubstituted tetrazole and a 1,4-disubstituted tetrazole.

Generally, the reaction of isocyanides with organic azides in the absence of a catalyst is known to favor the formation of 1,5-disubstituted tetrazoles. This selectivity is often explained by the Ugi-azide reaction mechanism, which proceeds through a series of steps involving the formation of an iminium ion, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclization. This pathway inherently leads to the 1,5-disubstituted product.

While specific studies on the regioselectivity of this compound in such reactions are not extensively documented, the general trend observed for aryl isocyanides suggests a high preference for the formation of the 1,5-disubstituted regioisomer. The electronic influence of the meta-ester group is not expected to fundamentally alter this inherent regiochemical preference of the Ugi-azide reaction.

The table below illustrates the expected major regioisomer in the [3+2] cycloaddition of a generic aryl isocyanide with an organic azide, which is applicable to this compound.

| Reactants | Reaction Type | Expected Major Product | Regioselectivity |

| Aryl Isocyanide, Organic Azide | [3+2] Cycloaddition | 1,5-Disubstituted Tetrazole | High |

Chemoselectivity in Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, are powerful tools for the rapid construction of complex molecules, including various heterocycles. The chemoselectivity of these reactions is paramount, as multiple reactive functional groups are present simultaneously.

Passerini Reaction: The Passerini three-component reaction involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy carboxamide. The chemoselectivity of this reaction relies on the specific sequence of nucleophilic and electrophilic interactions between the three components. The isocyanide acts as a nucleophile towards the carbonyl carbon and subsequently as an electrophile in the form of a nitrilium intermediate, which is trapped by the carboxylate.

For this compound, the isocyanide functionality is the primary reactive site in the Passerini reaction. The presence of the methyl ester group, being relatively unreactive under typical Passerini conditions, is not expected to interfere with the main reaction pathway. Therefore, high chemoselectivity for the desired α-acyloxy carboxamide product is anticipated.

Ugi Reaction: The Ugi four-component reaction is even more complex, involving an isocyanide, a carbonyl compound, a primary amine, and a carboxylic acid to produce a bis-amide. The initial step is the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the protonated imine (iminium ion). The resulting nitrilium ion is trapped by the carboxylate, followed by a Mumm rearrangement.

In the context of the Ugi reaction, the chemoselectivity involving this compound would again center on the preferential reaction of the isocyanide group with the in situ generated iminium ion. The ester group is generally stable under the typically mild and often neutral or slightly acidic conditions of the Ugi reaction. This ensures that the isocyanide participates in the desired multicomponent assembly without significant side reactions involving the ester functionality.

The following table summarizes the expected chemoselective outcome in these multicomponent reactions.

| Reaction | Reactants | Key Reactive Site of this compound | Expected Outcome |

| Passerini | Aldehyde/Ketone, Carboxylic Acid, this compound | Isocyanide | High chemoselectivity for α-acyloxy carboxamide formation |

| Ugi | Aldehyde/Ketone, Amine, Carboxylic Acid, this compound | Isocyanide | High chemoselectivity for bis-amide formation |

Mechanistic Organic Chemistry Studies of Methyl 3 Isocyanobenzoate Reactivity

Nucleophilic and Electrophilic Reactivity of the Isocyanide Moiety

The isocyanide functional group (–N⁺≡C⁻) exhibits a fascinating electronic dichotomy, allowing it to act as both a nucleophile and an electrophile at its terminal carbon atom. rsc.orgbeilstein-journals.org This dual reactivity is explained by its resonance structures, which depict both a carbenoid character (R-N̈=C:) and a zwitterionic triple bond character (R-N⁺≡C⁻). wikipedia.org

As a nucleophile, the terminal carbon of the isocyanide can attack highly electrophilic species. researchgate.net This is prominently observed in multicomponent reactions like the Ugi and Passerini reactions. wikipedia.orgwikipedia.org In the Ugi reaction, for instance, the isocyanide adds to an iminium ion, which is formed from the condensation of an amine and a carbonyl compound and activated by a carboxylic acid. wikipedia.orgorganic-chemistry.org The nucleophilic attack of the isocyanide carbon on the iminium carbon is a key step in forming the α-adduct intermediate. beilstein-journals.org

Conversely, the isocyanide carbon also possesses electrophilic character. While generally unreactive towards common biological nucleophiles like water, alcohols, or amines at physiological pH, its reactivity can be enhanced. researchgate.netacs.org Coordination to a metal center significantly increases the electrophilicity of the isocyanide carbon, making it susceptible to attack by even weak nucleophiles in insertion reactions. acs.orgnih.gov Furthermore, in the absence of strong electrophiles, the isocyanide carbon can be attacked by potent nucleophiles, a reactivity harnessed in the synthesis of various nitrogenous heterocycles. nsf.gov This dual nature is central to the versatility of methyl 3-isocyanobenzoate in complex molecular constructions.

Role of the Ester Group in Directing Reactivity

The methoxycarbonyl group (–COOCH₃) at the meta position of this compound is a moderately electron-withdrawing group (EWG). Its presence significantly modulates the electronic properties of both the aromatic ring and the isocyanide functionality, thereby directing the compound's reactivity.

The ester group deactivates the aromatic ring toward electrophilic aromatic substitution. More importantly, it influences the reactivity of the distal isocyanide group. By withdrawing electron density from the aromatic ring via the inductive effect, the ester group enhances the electrophilic character of the isocyanide carbon. This electronic pull makes the isocyanide more susceptible to nucleophilic attack and can influence the rate and outcome of reactions. In multicomponent reactions, this electron-withdrawing nature can accelerate the initial nucleophilic attack of the isocyanide onto activated species like protonated imines. beilstein-journals.orgnih.gov

Furthermore, the ester group can participate in post-condensation transformations. For example, in reactions where the isocyanide is incorporated into a new heterocyclic ring system, the ester group can be a site for subsequent cyclization or modification, expanding the synthetic utility of the initial product.

Influence of Aromatic Substitution on Reaction Pathways

The position of the electron-withdrawing ester group on the phenyl ring—whether ortho, meta, or para—has a profound influence on the reaction pathways available to the isocyanide. This is due to the different interplay of inductive and resonance effects, as well as steric hindrance, which varies with the isomer.

This compound, the subject of this article, has the EWG at the meta position. Here, the electronic influence is primarily inductive. While it still activates the isocyanide for reactions like the Ugi four-component condensation, it does not sterically hinder the isocyano group or predispose it to the same intramolecular cyclizations seen in the ortho isomer. thieme-connect.com

Methyl 4-isocyanobenzoate, the para isomer, experiences the strongest electronic deactivation of the isocyano group's nucleophilicity due to the combined inductive and resonance effects of the ester. However, it is highly effective in reactions where the isocyanide's electrophilic character is exploited.

| Isomer | Dominant Electronic Effect on Isocyanide | Characteristic Reaction Pathway | Typical Product | Reference |

|---|---|---|---|---|

| Methyl 2-isocyanobenzoate | Inductive withdrawal, steric hindrance, proximity for cyclization | Catalytic isocyanide insertion followed by intramolecular lactamization | Quinazolin-4-ones | organic-chemistry.orgorganic-chemistry.org |

| This compound | Inductive withdrawal | Standard multicomponent reactions (e.g., Ugi, Passerini) | α-Acylaminoamides | thieme-connect.com |

| Methyl 4-isocyanobenzoate | Inductive and resonance withdrawal | Multicomponent reactions; polymerization | α-Acylaminoamides, Helical Polymers | rsc.org |

Kinetic Investigations of Key Reactions

Kinetic studies of reactions involving aryl isocyanides provide critical insights into their mechanisms. For multicomponent reactions like the Passerini and Ugi reactions, the kinetics are often complex. The Passerini reaction is generally considered a third-order reaction, being first order in each of the three components (carbonyl, carboxylic acid, and isocyanide). wikipedia.org This supports a mechanism involving a trimolecular interaction in the rate-determining step, particularly in aprotic solvents where a cyclic transition state is proposed. organic-chemistry.orgrsc.org

The kinetics of isocyanate reactions, which can be formed from isocyanides, have also been studied in detail. For example, the reaction between an isocyanate and an alcohol often follows a mechanism proposed by Baker, where a preliminary, rapid and reversible complexation of the reactants is followed by a slower, rate-determining step. cdnsciencepub.com

The electronic nature of the substituents on the aryl isocyanide significantly impacts reaction rates. Electron-withdrawing groups, such as the ester in this compound, can influence the rate constant by modifying the nucleophilicity and electrophilicity of the isocyanide carbon. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the energy profiles of isocyanide reactions, comparing different potential pathways and calculating activation energies for transition states. worldscientific.com These computational models, combined with experimental rate data, help to elucidate the preferred reaction mechanism. worldscientific.com

| Reaction Type | Typical Rate Law | Key Kinetic Features | Reference |

|---|---|---|---|

| Passerini Reaction | Rate = k[Aldehyde][Acid][Isocyanide] | Third-order overall. Faster in aprotic solvents, suggesting a non-ionic, concerted mechanism. | wikipedia.orgbeilstein-journals.org |

| Ugi Reaction | Complex, often multi-step and reversible | Rate depends on the formation of the imine intermediate and the subsequent nucleophilic attack by the isocyanide. The final Mumm rearrangement is irreversible and drives the reaction. | wikipedia.org |

| Alcohol-Isocyanate Reaction | Rate = k[Alcohol][Isocyanate] | Often involves pre-equilibrium complex formation. Catalyzed by acids and bases. | cdnsciencepub.com |

Spectroscopic Techniques for In Situ Reaction Monitoring

The real-time, in-situ monitoring of reactions involving this compound is crucial for mechanistic elucidation. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for this purpose. remspec.commt.comrsc.org

FTIR Spectroscopy: Mid-IR spectroscopy is exceptionally well-suited for monitoring isocyanide reactions. The isocyano group (–N≡C) has a strong, sharp, and characteristic stretching vibration that appears in a relatively uncongested region of the spectrum, typically between 2150 and 2100 cm⁻¹. researchgate.netacs.org The disappearance of this peak provides a direct and convenient measure of the consumption of the isocyanide starting material. remspec.com Concurrently, the appearance of new peaks, such as the amide C=O stretch (around 1650 cm⁻¹) in Ugi or Passerini products, allows for the tracking of product formation. Fiber-optic ATR-FTIR probes enable continuous, in-situ monitoring of reactions in solution, providing real-time kinetic data and allowing for the identification of transient intermediates. mt.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring the progress of these reactions. ¹H NMR can be used to follow the disappearance of reactant signals and the emergence of product signals over time. rsc.org For example, in the reaction of an isocyanobenzoate, the signals corresponding to the aromatic protons and the methyl ester protons can be monitored. ¹³C NMR is particularly useful for observing the isocyanide carbon itself (typically around 155-160 ppm) and its transformation into the carbon of an amide or other functionalities. acs.orgd-nb.info Variable temperature (VT) NMR experiments can help to identify and characterize reaction intermediates that may only be stable at low temperatures. d-nb.info

| Technique | Functional Group | Characteristic Signal / Chemical Shift | Application in Reaction Monitoring | Reference |

|---|---|---|---|---|

| FTIR | Isocyanide (R-N≡C) | ~2140 cm⁻¹ (strong, sharp stretch) | Monitors disappearance of starting material. | remspec.comresearchgate.net |

| FTIR | Amide (R-CO-NH-R') | ~1650 cm⁻¹ (Amide I band) | Monitors formation of Ugi/Passerini product. | scielo.br |

| ¹³C NMR | Isocyanide (R-CN) | δ 155-160 ppm | Tracks consumption of isocyanide carbon. | acs.org |

| ¹³C NMR | Amide (R-CO-NH-R') | δ 165-175 ppm | Confirms formation of amide product. | scielo.br |

| ¹H NMR | Ester (-COOCH₃) | δ ~3.9 ppm | Serves as a stable reference point or tracks changes if the ester is modified. | scielo.br |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of chemical reactions. sumitomo-chem.co.jp It provides a balance between accuracy and computational cost, making it suitable for systems of moderate size like methyl 3-isocyanobenzoate. DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.

Energy Profiles and Activation Barriers

A key outcome of DFT calculations for a reaction involving this compound is the generation of an energy profile. This profile plots the energy of the system as the reaction progresses, highlighting reactants, products, intermediates, and transition states. The difference in energy between the reactants and the highest energy transition state is the activation barrier (or activation energy), a critical factor in determining the reaction rate. researchgate.net For instance, in a hypothetical reaction, such as a cycloaddition involving the isocyano group, DFT could be used to calculate the energy of all participating species.

A recent computational study on a novel synthetic route for erlotinib (B232), starting from a related compound, methyl 4,5-dihydroxy-2-isocyanobenzoate, illustrates this application. orientjchem.orgresearchgate.net In that research, DFT calculations using the B3LYP functional and a 6-311+G* basis set were employed to determine the energies of reactants, intermediates, and transition states. orientjchem.orgresearchgate.net The study identified multiple transition states and intermediates, with the calculation of their energies revealing the feasibility of the proposed reaction pathway. orientjchem.orgresearchgate.net For example, the energy barrier for a particular step can indicate whether the reaction is kinetically favorable under certain conditions.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +25.3 |

| Intermediate 1 | Covalent Intermediate | -5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Product(s) | -15.7 |

Note: This table is illustrative and provides hypothetical data to demonstrate the output of DFT calculations.

Transition State Geometries

Beyond just energies, DFT calculations can determine the three-dimensional structure of transition states. A transition state is an unstable, fleeting arrangement of atoms that represents the peak of the energy barrier. Its geometry reveals crucial information about how bonds are broken and formed during a reaction. For this compound, identifying the transition state geometry in a reaction would show the precise orientation of the reacting molecules and the extent of bond elongation and formation at the critical point. These geometries are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Molecular Orbital Analysis and Electronic Properties

The electronic structure of a molecule governs its reactivity. Molecular orbital (MO) theory provides a framework for understanding how electrons are distributed in a molecule and which orbitals are most involved in chemical reactions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are a common method for computing the energies and visualizing the shapes of these frontier orbitals. researchgate.net For this compound, the HOMO is likely to have significant contributions from the phenyl ring and the isocyano group, while the LUMO would also be distributed across the π-system.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -7.2 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity |

Note: This table contains hypothetical data for illustrative purposes.

Analysis of the composition of these molecular orbitals can reveal which atoms contribute most, providing further insight into potential sites for electrophilic or nucleophilic attack. sioc-journal.cn

Prediction of Reactivity and Selectivity

By combining the insights from energy profiles and molecular orbital analysis, computational chemistry can predict the reactivity and selectivity of this compound in various reactions. For example, in reactions with multiple possible outcomes (e.g., regioselectivity or stereoselectivity), DFT can be used to calculate the activation barriers for each competing pathway. The pathway with the lowest activation barrier is predicted to be the major one.

The distribution of electrostatic potential on the surface of the molecule can also be mapped. This "electrostatic potential map" visually indicates electron-rich (negative potential) and electron-poor (positive potential) regions, which are likely sites for electrophilic and nucleophilic attack, respectively. For this compound, one would expect a negative potential around the oxygen atoms of the ester group and a complex potential distribution around the isocyano group, which can interact with both electrophiles and nucleophiles.

Conformation Analysis of this compound and its Intermediates

Molecules are not static entities but can exist in various spatial arrangements or conformations due to rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. utdallas.edu For this compound, rotation can occur around the bond connecting the ester group to the phenyl ring and the bond between the phenyl ring and the isocyano group.

Computational methods can systematically explore the potential energy surface with respect to these rotations to identify the low-energy conformers. A study on the related methyl 3-nitrobenzoate used DFT calculations to investigate the conformational equilibrium between different rotational isomers. researchgate.net A similar approach for this compound would reveal the preferred orientation of the ester and isocyano groups relative to the benzene (B151609) ring. This is important because the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state. The analysis would also extend to any reaction intermediates, as their conformation can influence the subsequent steps of a reaction mechanism.

Catalysis and Ligand Design in Reactions Involving Methyl 3 Isocyanobenzoate

Metal-Catalyzed Transformations of Isocyanides

The isocyanide moiety in methyl 3-isocyanobenzoate is highly susceptible to insertion reactions and can participate in a variety of metal-catalyzed transformations. These reactions often proceed through the formation of metal-isocyanide complexes, which then undergo further reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, and it has been extensively used for the functionalization of isocyanides. While specific examples detailing the cross-coupling reactions of this compound are not extensively documented in the reviewed literature, the general principles of palladium-catalyzed isocyanide chemistry provide a framework for its potential applications. These reactions typically involve the insertion of the isocyanide into a palladium-carbon or palladium-heteroatom bond, followed by reductive elimination or other terminating steps.

A general palladium-catalyzed cross-coupling reaction involving an aryl isocyanide, such as this compound, can be envisioned with various coupling partners. For instance, in a typical cross-coupling cycle, an aryl halide undergoes oxidative addition to a Pd(0) complex. This is followed by the insertion of the isocyanide into the newly formed Pd(II)-aryl bond. The resulting imidoyl-palladium intermediate can then react with a nucleophile, leading to the formation of the final product and regeneration of the Pd(0) catalyst.

The scope of palladium-catalyzed cross-coupling reactions with isocyanides is broad and includes the formation of ketones, amides, and various heterocyclic compounds. The choice of ligands, solvents, and other reaction conditions plays a crucial role in determining the outcome and efficiency of these transformations.

Gold- and Silver-Catalyzed Cyclizations

Gold and silver catalysts, known for their carbophilic nature, are effective in promoting the cyclization reactions of isocyanides. These reactions often involve the activation of other functional groups within the same molecule, such as alkynes or allenes, leading to the formation of heterocyclic structures.

Silver-Catalyzed Cyclizations: Silver salts are also known to catalyze the cyclization of isocyanides with other functional groups. For example, silver-catalyzed [3+2] cycloaddition reactions between isocyanides and activated alkenes or alkynes can lead to the formation of five-membered heterocyclic rings nih.govresearchgate.net. The catalytic cycle is believed to involve the coordination of the silver ion to the isocyanide, which enhances its electrophilicity and facilitates the subsequent cycloaddition.

| Catalyst System | Substrates | Product Type | Reference |

| Au(I)/ligand | Isocyanide-containing enynes | Polycyclic compounds | escholarship.org |

| Ag(I) salts | Isocyanides and activated alkenes/alkynes | Five-membered heterocycles | nih.govresearchgate.net |

Organocatalytic Applications

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for various transformations. Isocyanides, including this compound, are excellent substrates for organocatalytic multicomponent reactions, such as the Passerini and Ugi reactions.

Passerini Reaction: The Passerini three-component reaction involves the condensation of an isocyanide, a carboxylic acid, and an aldehyde or ketone to form an α-acyloxy carboxamide nih.govsemanticscholar.org. This reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent polarity nih.gov. The reaction is highly atom-economical and allows for the rapid generation of molecular complexity from simple starting materials. This compound can serve as the isocyanide component in this reaction, leading to the formation of products with a substituted benzoyl moiety.

Ugi Reaction: The Ugi four-component reaction is another important multicomponent reaction that utilizes isocyanides. It involves the reaction of an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone to produce a dipeptide-like α-acylamino amide manchester.ac.ukorganic-chemistry.orgmdpi.com. The reaction is thought to proceed via the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid mdpi.com. This compound can be employed as the isocyanide component, enabling the synthesis of a diverse range of complex molecules.

| Reaction | Components | Product |

| Passerini | This compound, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy carboxamide |

| Ugi | This compound, Amine, Carboxylic Acid, Aldehyde/Ketone | α-Acylamino amide |

Asymmetric Catalysis with this compound

The development of asymmetric catalytic reactions is a major goal in modern organic synthesis. While specific examples of asymmetric catalysis involving this compound are scarce in the reviewed literature, the general principles of asymmetric catalysis with isocyanides can be extrapolated. Chiral metal complexes and organocatalysts can be used to induce enantioselectivity in reactions involving isocyanides.

For instance, in metal-catalyzed reactions, the use of chiral ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product mdpi.commdpi.com. In organocatalysis, chiral catalysts, such as cinchona alkaloids or proline derivatives, can activate the substrates and control the stereochemical outcome of the reaction.

Potential asymmetric reactions involving this compound could include enantioselective [3+2] cycloadditions catalyzed by chiral silver complexes or asymmetric Passerini and Ugi reactions using chiral catalysts or auxiliaries mdpi.com. The development of such reactions would provide access to a wide range of enantioenriched molecules with potential applications in medicinal chemistry and materials science.

Ligand Design Strategies Influencing Isocyanide Reactivity

The reactivity of metal-catalyzed reactions involving isocyanides is highly dependent on the nature of the ligands coordinated to the metal center. Ligands can influence the steric and electronic properties of the catalyst, thereby affecting the rate, selectivity, and even the course of the reaction nih.govumb.edulibretexts.orgresearchgate.net.

Electronic Effects: The electronic properties of a ligand, often quantified by parameters like the Tolman electronic parameter (TEP), can significantly impact the reactivity of the metal center nih.govumb.edu. Electron-donating ligands can increase the electron density on the metal, which can facilitate oxidative addition but may hinder reductive elimination. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be beneficial for certain nucleophilic attack steps. The choice of ligand electronics can therefore be used to fine-tune the catalytic activity for a specific transformation involving this compound.

Steric Effects: The steric bulk of a ligand, often described by the cone angle, plays a crucial role in controlling the coordination environment around the metal center libretexts.org. Bulky ligands can promote the formation of coordinatively unsaturated species, which are often the active catalysts. They can also influence the regioselectivity and stereoselectivity of a reaction by creating a sterically hindered environment that favors a particular reaction pathway. For example, in palladium-catalyzed cross-coupling reactions, bulky phosphine ligands are often used to promote the reductive elimination step and prevent catalyst deactivation.

The interplay of both steric and electronic effects is critical in ligand design. For reactions involving this compound, the rational design of ligands with specific steric and electronic properties could lead to the development of highly efficient and selective catalytic systems for a variety of transformations.

Advanced Synthetic Strategies and Methodological Innovations

Flow Chemistry Approaches for Reactions with Methyl 3-Isocyanobenzoate

Continuous flow chemistry, where reactions are conducted in a continuously flowing stream through a reactor, offers significant advantages for the synthesis and application of isocyanides like this compound. galchimia.com Traditional batch synthesis of isocyanides often involves toxic, unstable, and foul-smelling compounds, posing safety and handling challenges. rsc.orgrsc.org Flow chemistry mitigates these issues by enabling a "make-and-use" approach, where the isocyanide is generated in situ and immediately consumed in a subsequent reaction step within an integrated system. rsc.orgchemrxiv.org

This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, cleaner products, and improved safety. syrris.com For instance, the dehydration of the corresponding formamide (B127407) precursor, N-(3-(methoxycarbonyl)phenyl)formamide, to produce this compound can be performed efficiently in a flow reactor. This process avoids the isolation and storage of the potentially unstable isocyanide. rsc.orgwhiterose.ac.uk

Research has demonstrated the successful application of flow systems for various isocyanide-based reactions. whiterose.ac.uk A key benefit is the enhanced mixing and heat transfer at the microreactor scale, which can significantly accelerate reaction rates and improve selectivity compared to batch processes. galchimia.com This is particularly valuable for highly exothermic or rapid reactions common in isocyanide chemistry.

Table 1: Comparison of Batch vs. Flow Synthesis for Isocyanides

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Exposure to toxic, odorous, and unstable isocyanides during isolation and handling. rsc.org | In-situ generation and consumption minimizes exposure and handles hazardous intermediates safely. rsc.orgrsc.org |

| Reaction Control | Difficult to control temperature in large volumes, potential for hotspots. | Precise control over temperature, pressure, and residence time. syrris.com |

| Scalability | Scale-up can be challenging, with changes in surface-to-volume ratio affecting heat transfer and mixing. galchimia.com | Straightforward scale-up by numbering-up reactors or running for longer periods. syrris.com |

| Efficiency & Yield | Often requires tedious work-up and purification, which can lead to product loss. rsc.org | Can integrate synthesis, work-up, and analysis, often leading to cleaner products and higher isolated yields. syrris.comwhiterose.ac.uk |

| Throughput | Limited by the cycle time of each batch. | Continuous production allows for higher throughput. rsc.org |

Green Chemistry Principles in Isocyanide Synthesis and Reactions

The principles of green chemistry are increasingly influencing the synthesis and use of isocyanides. researchgate.net The goal is to develop methods that are more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

A primary focus has been on replacing traditional dehydrating agents used in isocyanide synthesis, such as phosphorus oxychloride and phosgene (B1210022) derivatives, which are toxic and generate significant waste. mdpi.comsemanticscholar.org Researchers have investigated greener alternatives, such as p-toluenesulfonyl chloride (p-TsCl) in combination with less hazardous bases and solvents. semanticscholar.orguniupo.it These alternative methods can offer simplified reaction protocols, easier work-ups, and a significantly reduced environmental factor (E-factor), which quantifies the amount of waste generated per unit of product. mdpi.comsemanticscholar.org

Another key strategy is the use of greener solvents. Water, in particular, has been shown to accelerate isocyanide-based multicomponent reactions (I-MCRs) due to hydrophobic effects and its ability to stabilize transition states. acs.orga-z.lunih.gov Performing these reactions in water or under micellar conditions not only reduces reliance on volatile organic solvents but can also simplify product isolation and purification. uniupo.itresearchgate.net I-MCRs, such as the Ugi and Passerini reactions, are themselves considered green because they are one-pot processes that exhibit high atom economy, converting multiple starting materials into a single complex product with minimal byproducts. nih.govresearchgate.net

Table 2: Comparison of Dehydrating Reagents for Isocyanide Synthesis from Formamides

| Dehydrating Reagent | Typical Conditions | Advantages | Disadvantages | Green Chemistry Considerations |

|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Dichloromethane (DCM), Triethylamine (B128534) (Et₃N) mdpi.com | Widely applicable, effective. | Toxic reagent, generates phosphate (B84403) waste, often uses hazardous chlorinated solvents. rsc.orgmdpi.com | Poor atom economy, high E-factor. mdpi.com |

| Phosgene/Diphosgene | Chlorinated solvents, base. mdpi.com | Effective for many substrates. | Extremely toxic gas (phosgene), requires special handling procedures. rsc.org | High hazard potential, generates significant waste. |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine or other bases, greener solvents like DMC. semanticscholar.orguniupo.it | Less toxic, cheaper, simplified work-up. semanticscholar.org | May be less effective for sterically hindered or electron-deficient formamides. uniupo.it | Lower E-factor, safer reagent profile, compatible with greener solvents. semanticscholar.orguniupo.it |

| Triphenylphosphine (B44618) (PPh₃) / Iodine | Base, various solvents. semanticscholar.org | Mild conditions. | Generates triphenylphosphine oxide as a byproduct, which can be difficult to remove. | Stoichiometric byproduct reduces atom economy. semanticscholar.org |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique where molecules are assembled on an insoluble polymer support or resin. chempep.comslideshare.net This methodology is particularly well-suited for the synthesis of large libraries of compounds for drug discovery and has been extensively applied to isocyanide-based multicomponent reactions. mdpi.commdpi.com

One of the most significant advantages of using SPOS for reactions involving this compound is the mitigation of the compound's unpleasant odor. mdpi.com By immobilizing the isocyanide onto a solid support, its volatility and odor are effectively contained, simplifying handling and purification. mdpi.com Alternatively, other reactants can be attached to the resin, and the isocyanide can be added as a solution-phase reagent.

The SPOS approach involves several key steps: attaching a starting material to the resin via a linker, performing one or more chemical reactions, and finally cleaving the desired product from the resin. peptide.comuci.edu Excess reagents and byproducts are easily removed by simple filtration and washing of the resin, which dramatically simplifies the purification process compared to traditional solution-phase chemistry. chempep.com This makes SPOS ideal for automated, high-throughput synthesis. beilstein-journals.org The Ugi and Passerini reactions, which utilize an isocyanide, a carbonyl compound, an amine (for Ugi), and a carboxylic acid, have been widely adapted to solid-phase formats to generate diverse libraries of peptide-like molecules (peptidomimetics). mdpi.combeilstein-journals.org

Table 3: Key Steps in a Typical Solid-Phase Ugi Reaction

| Step | Description | Purpose |

|---|---|---|

| 1. Resin Loading | The first component (e.g., an amino acid) is covalently attached to the solid support (resin). uci.edu | To anchor the synthesis to an insoluble support for easy purification. |

| 2. Deprotection | A protecting group is removed from the resin-bound component to expose a reactive functional group. peptide.com | To prepare the substrate for the next reaction step. |

| 3. Multicomponent Coupling | The resin-bound substrate is treated with a mixture of the other components (e.g., aldehyde, isocyanide, carboxylic acid). mdpi.com | To form the complex product in a single step on the solid support. |

| 4. Washing | The resin is washed thoroughly with various solvents. | To remove all excess reagents and soluble byproducts. chempep.com |

| 5. Cleavage | The final product is cleaved from the resin support, typically using a strong acid. uci.edu | To release the purified product into solution for isolation. |

Photocatalytic and Electrocatalytic Applications

Photocatalysis and electrocatalysis represent modern frontiers in organic synthesis, offering highly efficient and sustainable pathways for chemical transformations by using light or electricity, respectively, to drive reactions. sioc-journal.cnnih.gov Isocyanides, including aromatic variants like this compound, have emerged as valuable building blocks in this context. sioc-journal.cn

In photocatalysis, a photocatalyst absorbs light to reach an excited state, enabling it to facilitate reactions that are otherwise difficult to achieve. beilstein-journals.org Isocyanides can react with radical species generated under photocatalytic conditions to form imidoyl radicals, which are versatile intermediates for constructing a wide range of molecules. acs.org This approach has been used for C-H functionalization, cyclizations, and multicomponent reactions under very mild conditions. acs.orgrsc.org Interestingly, some aromatic isocyanides have been shown to act as photocatalysts themselves, triggering reactions upon direct photoexcitation. acs.org

Electrocatalysis utilizes an electric current to mediate redox reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thus improving the sustainability of the process. researchgate.net This technique has been successfully applied to oxidative isocyanide-based multicomponent reactions. For example, an electrochemical Ugi-type reaction has been developed where an alcohol is oxidized in situ to an aldehyde, which then participates in the multicomponent coupling. acs.org This strategy avoids the use of potentially unstable or toxic aldehydes as starting materials and broadens the scope of accessible products. acs.org These electrocatalytic methods are highly chemoselective and provide a powerful tool for building molecular diversity in a controlled and environmentally friendly manner. researchgate.netacs.org

Table 4: Examples of Photocatalytic and Electrocatalytic Reactions Involving Isocyanides

| Methodology | Catalyst/Mediator | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Photocatalysis | Aromatic Isocyanides | Self-catalyzed C(sp³)–H Functionalization | Amides | acs.org |

| Photocatalysis | Conjugated Microporous Polymers (CMPs) | N–H Insertion | Formamidines | rsc.org |

| Photocatalysis | Copper(I) Complexes | Hydrodehalogenation, Isomerization | Reduced aromatics, stilbenes | osti.gov |

| Photocatalysis | Platinum(II) Complexes | Hydrosilylation of Alkynes | Silylated Alkenes | mdpi.com |

| Electrocatalysis | TEMPO | Oxidative Ugi-type Reaction | α-Acylamino Amides | acs.org |

| Electrocatalysis | (Not specified) | Multicomponent reaction of isocyanides, thiols, and carboxylic acids | N-acyl-N-alkyl S-thiocarbamates | researchgate.net |

Future Research Directions and Outlook

Exploration of Novel Reaction Partners and Reactivity Modes

The electrophilic nature of the isocyanate group in Methyl 3-isocyanobenzoate makes it highly reactive towards a variety of nucleophiles. wikipedia.org Future research is poised to expand beyond conventional reactions with alcohols and amines to explore novel reaction partners and uncover new reactivity modes.

A key area of investigation lies in cycloaddition reactions . Aryl isocyanates are known to participate in various cycloaddition processes, including [3+2] and [4+2] cycloadditions, to form complex heterocyclic structures. acs.orgbohrium.comresearcher.life For instance, the reaction of aryl isocyanates with oxiranes, promoted by catalysts like magnesium iodide etherate, can yield 3-aryloxazolidin-2-ones in a highly regioselective manner. oup.com Future studies could explore the participation of this compound in similar cycloadditions with a wider range of strained rings and unsaturated systems. The development of palladium-catalyzed [3+2+2] cycloadditions between alkylidenecyclopropanes and aryl isocyanates to form seven-membered heterobicyclic products opens another avenue for exploration. bohrium.comresearcher.life

Furthermore, the exploration of multicomponent reactions (MCRs) involving this compound is a promising frontier. MCRs offer an efficient pathway to construct complex molecules in a single step. kit.edu The development of novel MCRs that incorporate this compound could lead to the rapid synthesis of diverse compound libraries with potential applications in various fields.

Development of More Sustainable Synthetic Routes to this compound

The traditional industrial synthesis of aromatic isocyanates relies on the use of highly toxic phosgene (B1210022). universiteitleiden.nlnih.gov A major thrust in future research is the development of more sustainable, phosgene-free synthetic routes to this compound.

Several alternative strategies are being investigated. The reductive carbonylation of nitroaromatic compounds stands out as a viable alternative. universiteitleiden.nlresearchgate.net This method uses carbon monoxide as a carbonylating agent, often with a palladium catalyst, to convert the corresponding nitro compound, methyl 3-nitrobenzoate, into this compound. wikipedia.orguniversiteitleiden.nl Research in this area focuses on improving catalyst efficiency, selectivity, and reaction conditions to make the process more economically and environmentally attractive. universiteitleiden.nl

Another promising approach is the thermal decomposition of carbamates . researchgate.netuniversiteitleiden.nl This indirect route involves the formation of a carbamate (B1207046) intermediate from the corresponding amine, which is then thermally cracked to yield the isocyanate. universiteitleiden.nl Innovations in this area include the development of more efficient catalysts for the decomposition step and the use of bio-based starting materials. rsc.orgbiorizon.eu For example, a phosgene-free protocol for diisocyanate synthesis using di-tert-butyl dicarbonate (B1257347) has been reported. rsc.org Additionally, processes that utilize the reaction of a formamide (B127407) with a diorganocarbonate followed by thermolysis are being explored as a non-phosgene route. google.com

| Sustainable Synthesis Approach | Key Features | Relevant Starting Materials for this compound |

| Reductive Carbonylation | Phosgene-free, uses CO as carbonylating agent. universiteitleiden.nlresearchgate.net | Methyl 3-nitrobenzoate |

| Carbamate Thermolysis | Indirect route, avoids direct use of phosgene. universiteitleiden.nl | Methyl 3-aminobenzoate (B8586502) |

| Formamide-Diorganocarbonate Reaction | Phosgene-free, potential for byproduct recycling. google.com | Methyl 3-formamidobenzoate |

Integration into Complex Total Synthesis Endeavors

The unique reactivity of this compound makes it a valuable tool for the construction of complex molecular architectures, including those found in natural products and pharmaceuticals. While direct applications in the total synthesis of natural products are an area for future exploration, its potential is highlighted by analogous syntheses.

For example, a novel synthetic route for the anticancer drug erlotinib (B232) was elucidated using a related compound, methyl 4,5-dihydroxy-2-isocyanobenzoate. orientjchem.org This synthesis involved key steps such as oxidative coupling, nucleophilic addition, and cyclization, demonstrating the utility of the isocyanobenzoate moiety in building complex heterocyclic scaffolds. orientjchem.org Future research will likely see the integration of this compound into the total synthesis of other complex and biologically active molecules, leveraging its ability to introduce key functional groups and facilitate ring-forming reactions.

Potential for Derivatization into Materials Science Precursors

The isocyanate functionality is a cornerstone of polyurethane chemistry. wikipedia.org this compound, as an aromatic isocyanate, holds significant potential for derivatization into precursors for advanced materials.

Future research will likely focus on the synthesis of novel polymers and materials with tailored properties. By reacting this compound with various polyols, new polyurethanes with specific thermal, mechanical, and optical properties can be designed. acs.org The presence of the methyl ester group offers a site for further modification, allowing for the creation of functional polymers.

Furthermore, the development of conjugated polymers is another exciting avenue. For instance, block copolymers have been synthesized using aryl isocyanates, suggesting that this compound could be incorporated into such materials for applications in electronics and optoelectronics. researchgate.net The synthesis of novel superplasticizers based on aryl isocyanate polycondensates for improving the performance of concrete also points towards the diversification of applications for isocyanate-based materials. researchgate.net

| Potential Material Application | Key Feature of this compound | Example of Related Research |

| Custom Polyurethanes | Reactive isocyanate group for polymerization. wikipedia.org | Anionic copolymerization of aryl isocyanates and epoxides. acs.org |

| Functional Polymers | Ester group allows for post-polymerization modification. | Synthesis of block copolymers with aryl isocyanates. researchgate.net |

| Advanced Construction Materials | Potential to form polycondensates. | Aryl isocyanate-based superplasticizers. researchgate.net |

Emerging Bio-conjugation and Tagging Applications (excluding clinical aspects)

The high reactivity of isocyanates with nucleophilic groups found in biomolecules, such as amines and thiols, makes them attractive reagents for bioconjugation and molecular tagging, outside of the clinical context. nih.govacs.orgnih.gov

An emerging area of research is the use of isocyanate-mediated strategies for appending chemical tags to small molecules for research purposes. nih.govacs.org This "isocyanate-mediated chemical tagging" (IMCT) allows for the modification of nucleophilic groups on small molecules with a one-to-one stoichiometry, enabling the synthesis of probes for studying biological systems. nih.govacs.orgresearchgate.net For example, this method can be used to generate photoaffinity labeling (PAL) probes, fluorescence polarization probes, and pull-down probes to identify protein targets of small molecules. nih.govacs.org

Furthermore, isocyanates can be used to attach fluorescent tags to biomolecules for detection and imaging purposes. wikipedia.orggoogle.comtdblabs.se While isothiocyanates like FITC are more commonly used due to their greater stability in aqueous media, the development of new protocols could enhance the utility of isocyanates like this compound for specific labeling applications where its reactivity profile is advantageous. tdblabs.sersc.org The creation of highly fluorescent markers from reactive polymers and isocyanates for fluids or articles is an example of such an application. google.com

Q & A

Q. What are the optimal synthetic routes for preparing methyl 3-isocyanobenzoate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, starting from methyl 3-aminobenzoate, an isocyanide group can be introduced using trichloroacetyl chloride followed by dehydrohalogenation. Key optimization parameters include:

- Temperature control (0–5°C during intermediate formation to prevent side reactions).

- Solvent selection (anhydrous dichloromethane or THF to avoid hydrolysis of the isocyanide group).

- Catalyst loading (e.g., 1–2 mol% Pd(PPh₃)₄ for coupling reactions to minimize metal contamination).

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended .

Q. What analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- NMR Spectroscopy :

- ¹H NMR : The isocyanide group (R–NC) does not exhibit protons but deshields adjacent aromatic protons (e.g., δ 7.5–8.2 ppm for meta-substituted benzene).

- ¹³C NMR : The isocyanide carbon resonates at δ 120–130 ppm, distinct from nitriles (δ 100–120 ppm).

- IR Spectroscopy : A sharp peak at ~2150 cm⁻¹ confirms the –N≡C stretch.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) can assess purity (>98% by area normalization). Reference standards from NIST or certified suppliers (e.g., Sigma-Aldrich) are critical for calibration .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Engineering Controls : Use fume hoods to mitigate inhalation risks due to volatility.

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Exposure Monitoring : Air sampling for isocyanides (recommended threshold: <0.01 ppm).

- Emergency Protocols : Immediate decontamination with ethanol/water mixtures for spills; emergency showers/eye wash stations must be accessible .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) observed in this compound derivatives?

Contradictions may arise from tautomerism or solvent effects. For example:

- Tautomerism : Isocyanides can equilibrate with nitrile oxides in polar solvents, altering NMR signals. Use low-polarity solvents (CDCl₃) and low temperatures to stabilize the isocyanide form.

- Solvent Anisotropy : Aromatic proton shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate assignments using 2D NMR (COSY, HSQC).

- Impurity Interference : Trace solvents (e.g., residual THF) may overlap with analyte signals. High-resolution mass spectrometry (HRMS) can confirm molecular formulas .

Q. What reaction mechanisms dominate when this compound participates in multicomponent reactions (e.g., Ugi or Passerini reactions)?

In Ugi reactions, the isocyanide acts as a nucleophile, attacking iminium intermediates formed from aldehydes and amines. Key mechanistic steps include:

Iminium Formation : Proton transfer stabilizes the intermediate.

Isocyanide Addition : Steric effects from the benzoate ester may slow kinetics compared to aliphatic isocyanides.

Cyclization : Rate-determining step influenced by electron-withdrawing groups (e.g., ester) on the aromatic ring.

Competing pathways (e.g., hydrolysis of the isocyanide) can be suppressed by maintaining anhydrous conditions and using Lewis acids (ZnCl₂) to stabilize intermediates .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Thermal Stability : Decomposes above 80°C, forming methyl benzoate and cyanide byproducts (confirmed via GC-MS).

- Light Sensitivity : UV exposure induces radical-mediated oxidation, yielding nitroso derivatives (detectable via IR ~1550 cm⁻¹).

- Moisture Sensitivity : Hydrolysis to methyl 3-aminobenzoate occurs in aqueous media (pH-dependent; t₁/₂ = 24 hours at pH 7).

Recommended storage: amber vials under inert gas (Ar/N₂) at –20°C .

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reaction systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic aromatic substitution pathways.

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction energy barriers.

- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can this compound be utilized as a building block in drug discovery, and what pharmacokinetic challenges arise?

- Applications :

- Anticancer Agents : Coupled with quinoline moieties (e.g., via Suzuki-Miyaura cross-coupling) to enhance DNA intercalation.

- Antimicrobials : Functionalized with sulfonamide groups to target dihydropteroate synthase.

- Challenges :

Methodological Guidance

- Data Contradiction Analysis : Use orthogonal techniques (e.g., NMR, HRMS, X-ray crystallography) to validate structures. Statistically assess reproducibility via triplicate experiments .

- Experimental Design : Prioritize DOE (Design of Experiments) to evaluate interaction effects (e.g., temperature vs. catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.